molecular formula C22H23N3O5 B7716040 ethyl 4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate

ethyl 4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate

Cat. No. B7716040
M. Wt: 409.4 g/mol
InChI Key: HUGFHDYTKBQBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoic acid and has been synthesized using various methods.

Scientific Research Applications

Ethyl 4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate has shown potential applications in various scientific fields. Some of the applications include:
1. Cancer Research: this compound has shown promising anticancer activity in various cancer cell lines. It has been reported to induce cell death by apoptosis and inhibit cell proliferation.
2. Antimicrobial Activity: this compound has shown significant antimicrobial activity against various pathogenic microorganisms such as bacteria and fungi.
3. Neuroprotection: this compound has been reported to have neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of ethyl 4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate is not fully understood. However, it is believed to exert its pharmacological effects by modulating various cellular pathways. It has been reported to inhibit the activity of enzymes such as topoisomerase and histone deacetylase, which play a crucial role in cell proliferation and gene expression. It also modulates various signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of pathogenic microorganisms by disrupting their cell membrane and inhibiting their metabolic pathways. In addition, it has been reported to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate in lab experiments include its high potency and specificity towards its target molecules. It is also relatively easy to synthesize and has a low toxicity profile. However, the limitations of using this compound include its poor solubility in water, which may limit its use in aqueous-based experiments. It also has a short half-life, which may require frequent dosing in in vivo experiments.

Future Directions

The future directions for research on ethyl 4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate include:
1. Optimization of Synthesis: There is a need to optimize the synthesis method of this compound to improve its yield and purity.
2. Mechanistic Studies: Further mechanistic studies are required to understand the exact molecular targets and pathways involved in the pharmacological effects of this compound.
3.

In Vivo

Studies: More in vivo studies are required to evaluate the efficacy and safety of this compound in animal models of various diseases.
4. Formulation Development: There is a need to develop suitable formulations of this compound to improve its solubility and bioavailability.
Conclusion:
In conclusion, ethyl 4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate is a chemical compound that has shown potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of ethyl 4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate has been reported in the literature using various methods. One of the commonly used methods involves the condensation of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butan-1-amine with ethyl 4-chlorobenzoate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

properties

IUPAC Name

ethyl 4-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-3-29-22(27)16-7-11-17(12-8-16)23-19(26)5-4-6-20-24-21(25-30-20)15-9-13-18(28-2)14-10-15/h7-14H,3-6H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGFHDYTKBQBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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